Ammonium bioxalate monohydrate (CAS 5972-73-6), also known as ammonium hydrogen oxalate monohydrate, is the acidic ammonium salt of oxalic acid. It serves as a crystalline, water-soluble precursor that provides both oxalate anions (C₂O₄²⁻) and a controlled acidic environment in aqueous solutions. [1] Unlike neutral oxalate salts, its key procurement-relevant characteristic is its ability to deliver these functionalities simultaneously, making it a specialized reagent in materials synthesis, analytical chemistry, and surface treatment where pH control is integral to process outcomes. [2]
Procurement decisions often involve evaluating seemingly similar compounds, but substitution for ammonium bioxalate monohydrate can lead to process failure. Using neutral ammonium oxalate monohydrate (CAS 6009-70-7) is inappropriate for applications requiring in-situ acidity for controlled precipitation, as it provides a near-neutral pH of 6.4 in solution and would necessitate separate acid addition, complicating the process. [1] Conversely, using oxalic acid introduces much stronger acidity and different solubility characteristics, which can lead to uncontrolled, rapid precipitation, poor crystal morphology, and potential corrosion issues. [2] Therefore, ammonium bioxalate monohydrate occupies a distinct process window where its specific, mild acidity and defined solubility are critical for reproducible results.
Ammonium bioxalate monohydrate provides an inherently acidic aqueous solution due to the presence of the hydrogen oxalate ion (HC₂O₄⁻). This contrasts sharply with its common substitute, ammonium oxalate monohydrate, which yields a near-neutral solution. A 0.1M solution of ammonium oxalate has a documented pH of 6.4. While a direct pH value for a specific concentration of ammonium bioxalate is not available in primary literature, its use in acidic processes, such as a 0.1M solution for stripping actinides from TRUEX solvent, confirms its function as an acidifying agent. [1] This property is critical for processes where a mildly acidic environment is required without the introduction of other anions or the handling complexity of adding a separate acid.
| Evidence Dimension | pH of 0.1M Aqueous Solution |
| Target Compound Data | Functions effectively in acidic processes; inherently acidic |
| Comparator Or Baseline | Ammonium Oxalate Monohydrate: pH 6.4 |
| Quantified Difference | Qualitatively acidic vs. near-neutral pH 6.4 |
| Conditions | Aqueous solution at standard temperature. |
This eliminates the need for adding and controlling a secondary acid, simplifying process design and improving batch-to-batch consistency in pH-sensitive precipitations.
Ammonium bioxalate monohydrate exhibits distinct solubility in water compared to its neutral salt analog, a key parameter for process design, including reactor volume and throughput calculations. Its solubility is approximately 4 g/100 mL, derived from the description "soluble [in] 25 parts H₂O". This is quantitatively lower than the solubility of ammonium oxalate monohydrate, which is documented as 4.45 g/100 mL at 20°C. [1] This ~10% difference in solubility can be critical when formulating saturated solutions or managing slurry concentrations in industrial precipitation workflows.
| Evidence Dimension | Solubility in Water |
| Target Compound Data | ~4.0 g/100 mL |
| Comparator Or Baseline | Ammonium Oxalate Monohydrate: 4.45 g/100 mL at 20°C |
| Quantified Difference | ~10% lower solubility than the neutral ammonium oxalate salt |
| Conditions | Aqueous solution at or near room temperature. |
Selecting this compound based on its specific solubility prevents process errors related to solution saturation and ensures accurate, reproducible concentrations in formulations.
The oxalate precipitation route is highly valued for producing pure, crystalline metal oxalate precursors that are easily filtered and thermally decomposed to metal oxides. A key advantage of this method is its effectiveness in acidic solutions at low pH values, a condition where precipitation of hydroxides or carbonates fails. [1] Ammonium bioxalate monohydrate is procured specifically for this purpose, as it establishes the required acidic conditions inherently. This avoids the process complexities of using neutral ammonium oxalate, which requires co-addition of an acid to lower the pH into the optimal range for precipitating materials like nickel-manganese-cobalt (NMC) oxalate precursors for Li-ion battery cathodes. [2] By providing both the precipitating anion and the necessary acidity in a single, stoichiometric reagent, ammonium bioxalate facilitates a more controlled and reproducible synthesis.
| Evidence Dimension | Precipitation Process Requirement |
| Target Compound Data | Inherently provides the low pH environment optimal for crystalline oxalate precipitation. |
| Comparator Or Baseline | Ammonium Oxalate: Requires separate addition of acid to lower pH for optimal precipitation. |
| Quantified Difference | Eliminates one process variable (acid addition) compared to the neutral salt. |
| Conditions | Aqueous precipitation of metal oxalates for materials synthesis. |
This simplifies the manufacturing process for advanced materials, reducing reagent handling steps and improving control over particle crystallinity and purity.
For the synthesis of Ni-rich cathode materials (e.g., NMC811), co-precipitation of metal oxalates is a standard method. Using ammonium bioxalate monohydrate provides the necessary acidic environment to ensure congruent dissolution of metal salts and controlled, homogeneous precipitation, which is critical for the electrochemical performance of the final cathode material. [1]
The recovery of rare-earth elements often relies on selective precipitation as oxalates from acidic leach solutions. Ammonium bioxalate monohydrate is the preferred reagent as it provides the oxalate anion without raising the pH out of the narrow, optimal window for selective REE-oxalate crystallization, thus improving separation efficiency from other metal ions. [2]
The compound is a key component in acidic analytical reagents, such as the "acid ammonium oxalate" buffer (pH 3) used in soil science to extract iron and aluminum from poorly-crystalline minerals. [3] Its defined acidic character and chelating properties also make it suitable for use in stripping solutions for actinide recovery in nuclear waste processing. [4]